4-amino-3-(1H-indol-3-yl)butanoic acid
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Overview
Description
4-Amino-3-(1H-indol-3-yl)butanoic acid, also known as L-beta-homotryptophan, is an amino acid derivative with a molecular formula of C12H14N2O2 and a molecular weight of 218.26 g/mol . This compound features an indole ring, which is a common structural motif in many biologically active molecules, including neurotransmitters and plant hormones .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-(1H-indol-3-yl)butanoic acid typically involves the following steps:
Starting Materials: Indole and gamma-butyrolactone are common starting materials.
Reaction Conditions: The reaction mixture is stirred at room temperature for 30 minutes, followed by the addition of gamma-butyrolactone.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-(1H-indol-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino group or the indole ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or alkylating agents.
Major Products:
Oxidation Products: Indole derivatives with oxidized functional groups.
Reduction Products: Reduced amino derivatives.
Substitution Products: Halogenated or alkylated indole derivatives.
Scientific Research Applications
4-Amino-3-(1H-indol-3-yl)butanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-amino-3-(1H-indol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure.
Indole-3-acetic acid: A plant hormone with an indole ring, involved in growth regulation.
Indole-3-butyric acid: Another plant hormone, structurally similar but with different biological functions.
Uniqueness: 4-Amino-3-(1H-indol-3-yl)butanoic acid is unique due to its specific combination of an indole ring and an amino acid structure, which allows it to participate in diverse chemical reactions and biological processes .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-amino-3-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C12H14N2O2/c13-6-8(5-12(15)16)10-7-14-11-4-2-1-3-9(10)11/h1-4,7-8,14H,5-6,13H2,(H,15,16) |
InChI Key |
OAUILGHHTGBUGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)CN |
Origin of Product |
United States |
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